molecular formula C26H31N3O5 B6484333 N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide CAS No. 877631-42-0

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide

Cat. No.: B6484333
CAS No.: 877631-42-0
M. Wt: 465.5 g/mol
InChI Key: DGVMLKRZNVMMRE-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide is a synthetic compound featuring a 3,4,5-trimethoxybenzamide core linked to a furan-2-yl group and a 4-phenylpiperazine moiety. The compound’s design integrates a trimethoxyphenyl (TMP) group—a pharmacophore common in microtubule-targeting agents—and a 4-phenylpiperazine moiety, which may enhance solubility and receptor binding .

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5/c1-31-23-16-19(17-24(32-2)25(23)33-3)26(30)27-18-21(22-10-7-15-34-22)29-13-11-28(12-14-29)20-8-5-4-6-9-20/h4-10,15-17,21H,11-14,18H2,1-3H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGVMLKRZNVMMRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The TMP-furan-amide scaffold is highly modular. Key structural variations in analogs include:

  • Aryl amino substituents (e.g., o-tolyl, 4-chlorophenyl, 4-methoxyphenyl) .
  • Hydrazide/hydrazone linkages (e.g., acryloyl hydrazides, aryl carbohydrazides) .
  • Heterocyclic extensions (e.g., piperazine, triazolopyrimidine, quinoline hybrids) .

The target compound’s 4-phenylpiperazine group distinguishes it from most analogs in the evidence, which favor aryl amino or hydrazide substituents. Piperazine derivatives are known for improved pharmacokinetic profiles due to enhanced solubility and metabolic stability .

Physicochemical Properties

Melting points and spectral data vary significantly with substituents:

Compound Structure Melting Point (°C) Key Spectral Data (IR/NMR) Reference
N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a) 222–224 IR: 3278 cm⁻¹ (NH), 1667 cm⁻¹ (C=O). NMR: δ 7.22 (olefinic CH), δ 3.74 (OCH₃)
N-(3-(4-chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b) 241–243 IR: 3209 cm⁻¹ (NH), 1638 cm⁻¹ (C=O). NMR: δ 7.47 (aromatic CH), δ 3.85 (OCH₃)
N-((1Z)-3-(2-(3-(4-chlorophenyl)-2-(TMP-acrylamido)hydrazinyl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-TMP 209–211 IR: 3278 cm⁻¹ (NH), 1667 cm⁻¹ (C=O). NMR: δ 7.81 (furan CH), δ 10.26 (NH)

The piperazine-containing target compound is expected to exhibit a lower melting point than hydrazide-based analogs (e.g., 235–272°C in ) due to reduced crystallinity from flexible piperazine chains.

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